Lamotrigine impurity I
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Overview
Description
Lamotrigine impurity I is a byproduct formed during the synthesis of lamotrigine, a broad-spectrum antiepileptic drug used to treat various types of seizures and bipolar disorder . This compound is one of several impurities that can be present in the final pharmaceutical product, and its identification and quantification are crucial for ensuring the safety and efficacy of the medication .
Preparation Methods
The preparation of lamotrigine impurity I involves synthetic routes similar to those used for the production of lamotrigine itself. The synthesis typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-amino-5-methylisoxazole to form an intermediate, which is then cyclized to produce lamotrigine . During this process, various impurities, including this compound, can be formed. Industrial production methods often involve optimizing reaction conditions such as temperature, pH, and the concentration of reagents to minimize the formation of impurities .
Chemical Reactions Analysis
Lamotrigine impurity I can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce a hydroxylated derivative, while reduction may yield a dechlorinated product .
Scientific Research Applications
Lamotrigine impurity I has several scientific research applications, including:
Mechanism of Action
Lamotrigine acts by inhibiting voltage-sensitive sodium channels, which reduces the release of excitatory neurotransmitters such as glutamate and aspartate . This action helps to stabilize neuronal membranes and prevent seizures . The molecular targets and pathways involved in the action of lamotrigine impurity I are likely similar, but further research is needed to confirm this .
Comparison with Similar Compounds
Lamotrigine impurity I can be compared with other impurities formed during the synthesis of lamotrigine, such as:
Lamotrigine impurity A: 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one.
Lamotrigine impurity B: (E)-2-(2,3-dichlorophenyl)-2-(guanidinimino)acetonitrile.
Lamotrigine impurity C: (2Z)-2-(Diaminomethylidene)-diazanylideneacetonitrile.
Lamotrigine impurity D: 3,5-Didesamino-3,5-dioxo lamotrigine.
Each of these impurities has unique chemical structures and properties, which can affect their behavior and interactions in different environments. This compound is unique in its specific formation pathway and its potential effects on the overall safety and efficacy of the lamotrigine medication .
Properties
Molecular Formula |
C16H9Cl4N5O |
---|---|
Molecular Weight |
429.1 g/mol |
IUPAC Name |
N-[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]-2,3-dichlorobenzamide |
InChI |
InChI=1S/C16H9Cl4N5O/c17-9-5-1-3-7(11(9)19)13-14(23-16(21)25-24-13)22-15(26)8-4-2-6-10(18)12(8)20/h1-6H,(H3,21,22,23,25,26) |
InChI Key |
JHCWSDOIAHMCNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)NC(=O)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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